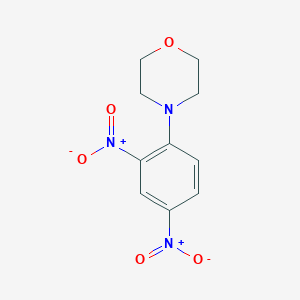

4-(2,4-Dinitrophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dinitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c14-12(15)8-1-2-9(10(7-8)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNONFGXPIHDLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278271 | |

| Record name | 4-(2,4-Dinitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39242-76-7 | |

| Record name | MLS002637945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-Dinitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 4 2,4 Dinitrophenyl Morpholine

Nucleophilic Aromatic Substitution (SNAr) Routes

The most common approach to synthesizing 4-(2,4-dinitrophenyl)morpholine involves the reaction of an electron-deficient aromatic ring, activated by two nitro groups, with morpholine (B109124) acting as the nucleophile. The nitro groups, positioned at the ortho and para positions, withdraw electron density from the benzene (B151609) ring, facilitating the attack of the nucleophile and the subsequent displacement of a leaving group.

In these reactions, the secondary amine, morpholine, serves as the nitrogen nucleophile. The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the leaving group on the dinitro-substituted benzene ring. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the final product, this compound.

The reactivity of morpholine as a nucleophile is a key factor in these syntheses. While it is a moderately strong nucleophile, its reactivity can be influenced by solvent effects and the presence of base catalysts. rsc.org For instance, in some SNAr reactions, the presence of a base can deprotonate the morpholine, increasing its nucleophilicity and accelerating the reaction rate.

The choice of the electrophilic dinitrophenyl substrate and its associated leaving group significantly impacts the reaction conditions and outcomes. Several common electrophiles are utilized in the synthesis of this compound.

The reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with morpholine provides a route to this compound. nih.gov In this process, the 1-hydroxybenzotriazolyl group acts as the leaving group. Kinetic studies of this reaction in various solvents such as methanol (B129727), acetonitrile (B52724), and toluene (B28343) have been conducted to elucidate the reaction mechanism. nih.gov The reaction proceeds via an uncatalysed nucleophilic aromatic substitution pathway. nih.gov The rate of the reaction is influenced by the solvent's ability to stabilize the zwitterionic Meisenheimer intermediate. nih.gov In methanol and acetonitrile, the departure of the leaving group is the rate-limiting step, whereas in the less polar solvent toluene, the formation of the intermediate is rate-determining. nih.gov

Table 1: Kinetic Data for the Reaction of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene with Morpholine nih.gov

| Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| Methanol | 25 | 1.2 x 10⁻² |

| Acetonitrile | 25 | 2.5 x 10⁻² |

| Toluene | 25 | 5.8 x 10⁻⁴ |

This table presents the second-order rate constants for the reaction, illustrating the influence of the solvent on the reaction rate.

2,4-Dinitrophenyl phenyl ether serves as another effective electrophile for the synthesis of this compound. In this reaction, the phenoxy group functions as the leaving group. The reaction with morpholine has been studied in various solvents, including dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate (B1210297). rsc.org Research has shown that this reaction is subject to base catalysis by morpholine in all these solvents. rsc.org

Table 2: Synthesis of this compound from 2,4-Dinitrophenyl Phenyl Ether

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

| Dimethyl Sulphoxide | Morpholine | Not Specified | Not Specified |

| Acetonitrile | Morpholine | Not Specified | Not Specified |

| Tetrahydrofuran | Morpholine | Not Specified | Not Specified |

| Ethyl Acetate | Morpholine | Not Specified | Not Specified |

Further research is required to populate the yield data for these reactions.

A widely used and commercially available electrophile for this synthesis is 1-chloro-2,4-dinitrobenzene (B32670). prepchem.com The chlorine atom is a good leaving group in SNAr reactions due to its ability to stabilize the negative charge in the transition state. The reaction with morpholine proceeds readily, often in a suitable solvent like ethanol (B145695) or ethyl acetate, to yield this compound. rsc.orgrroij.com Unlike the reaction with 2,4-dinitrophenyl phenyl ether, the reaction of morpholine with 1-chloro-2,4-dinitrobenzene in ethyl acetate is not base-catalysed. rsc.org

Table 3: Synthesis of this compound from 1-Chloro-2,4-dinitrobenzene

| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Ethyl Acetate | Not Specified | Not Specified | Not Specified | rsc.org |

| Ethanol | Reflux | 1 hour | Not Specified | orgsyn.org |

Examination of Electrophiles and Leaving Groups in SNAr Synthesis

Reductive and Oxidative Heterocyclisation Approaches Involving Dinitrophenylmorpholine Intermediates

More intricate synthetic strategies can involve the initial formation of a dinitrophenylmorpholine derivative, which then undergoes subsequent reductive or oxidative cyclization to form more complex heterocyclic systems.

One study explored the reductive heterocyclisation of N-(2,4-dinitrophenyl)morpholine using tin(II) chloride in an acidic medium. nih.gov This reaction resulted in a mixture of products, including the reduced product, 2-morpholino-5-nitroaniline (B187323) (21% yield), a chlorinated derivative, 6-chloro-2-morpholine-5-nitroaniline (62% yield), and a tricyclic condensed product, 8-nitro-3,4-dihydro-1H-benzo prepchem.comnih.govimidazo[2,1-c] nih.govprepchem.comoxazine (17% yield). nih.gov The formation of these products highlights the complexity of the reaction, involving reduction of one nitro group, potential chlorination of the aromatic ring, and subsequent intramolecular cyclization.

A two-step approach was also investigated, where N-(2,4-dinitrophenyl)morpholine was first reduced to 2-morpholino-5-nitroaniline. nih.gov This intermediate then underwent oxidative heterocyclisation with performic acid (formed from hydrogen peroxide and formic acid) to yield the condensed tricyclic system. nih.gov

Table 4: Products from the Reductive Heterocyclisation of N-(2,4-Dinitrophenyl)morpholine nih.gov

| Product | Reducing Agent | Solvent System | Temperature (°C) | Yield (%) |

| 2-Morpholino-5-nitroaniline | SnCl₂ | Isopropyl alcohol/HCl | 60 | 21 |

| 6-Chloro-2-morpholine-5-nitroaniline | SnCl₂ | Isopropyl alcohol/HCl | 60 | 62 |

| 8-Nitro-3,4-dihydro-1H-benzo prepchem.comnih.govimidazo[2,1-c] nih.govprepchem.comoxazine | SnCl₂ | Isopropyl alcohol/HCl | 60 | 17 |

This table details the products and their respective yields from the one-pot reductive heterocyclisation reaction.

Reductive Transformations Leading to Condensed Morpholine-Containing Systems

The reduction of the nitro groups on the phenyl ring of this compound is a key step in the synthesis of condensed heterocyclic systems. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups, which can then participate in cyclization reactions.

A notable example involves the reduction of N-(2,4-dinitrophenyl)morpholine using tin(II) chloride in an acidic medium. jraic.com This reaction is not straightforward and leads to a mixture of products arising from reduction, chlorination, and subsequent heterocyclization. jraic.com The primary product of the initial reduction is 2-morpholine-5-nitroaniline. jraic.com

Detailed studies have shown that the reaction conditions, such as temperature and the choice of reducing agent, play a crucial role in the product distribution. For instance, the reduction of N-(2,4-dinitrophenyl)morpholine with tin(II) chloride at 50°C in isopropyl alcohol and 8% hydrochloric acid for 30 minutes resulted in a mixture containing reduction, halogenation, and heterocyclization products in proportions of 21%, 62%, and 17%, respectively. jraic.com

| Starting Material | Reagents and Conditions | Major Products | Yield | Reference |

| N-(2,4-dinitrophenyl)morpholine | Tin(II) chloride, Isopropyl alcohol, 8% HCl, 50°C, 0.5 h | 2-morpholine-5-nitroaniline, Halogenated products, Heterocyclic products | 91% (for 2-morpholine-5-nitroaniline) | jraic.com |

Further reductive cyclization of the resulting aminophenyl morpholine derivatives can lead to the formation of tricyclic condensed systems, such as 3,4-dihydro-1H-benzo nih.govyoutube.comimidazo[2,1-c] jraic.comnih.govoxazines. jraic.com

Oxidative Cyclization Pathways for Derivative Formation

Oxidative cyclization represents another important strategy for the synthesis of complex molecules derived from this compound. This approach typically involves the initial reduction of one or both nitro groups to amino groups, followed by an oxidation-induced ring closure.

The development of methods for the preparation of condensed 3,4-dihydro-1H-benzo nih.govyoutube.comimidazo[2,1-c] jraic.comnih.govoxazines has been a subject of study. One such method involves the reduction of a (2-nitro-4-R-phenyl)morpholine to a 5-R-2-piperidin-1-ylaniline, which then undergoes oxidative heterocyclization with what is referred to as "supramuravic acid" to form the desired tricyclic system. jraic.com While the specific details of "supramuravic acid" are not provided in the initial search results, this highlights a pathway where an external oxidizing agent is used to facilitate the final cyclization step.

Oxidative cyclization is a versatile tool in organic synthesis. For example, a facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been described. researchgate.net This transformation proceeds through a nucleophilic intramolecular cyclization that involves the oxidation of the aniline (B41778) moiety. researchgate.net While not directly involving this compound, this principle of oxidizing an amino group to trigger cyclization is a relevant concept in the synthesis of related heterocyclic systems.

| Precursor | Reagent | Product | Key Transformation | Reference |

| 5-R-2-piperidin-1-ylanilines | "Supramuravic acid" | 3,4-dihydro-1H-benzo nih.govyoutube.comimidazo[2,1-c] jraic.comnih.govoxazines | Oxidative heterocyclization | jraic.com |

The research into these synthetic methodologies underscores the versatility of this compound as a starting material for constructing a variety of complex, condensed heterocyclic systems. The interplay between reductive and oxidative steps allows for a range of molecular architectures to be accessed, which is of significant interest for the development of new materials and therapeutic agents.

Reaction Mechanisms and Kinetics of 4 2,4 Dinitrophenyl Morpholine Formation and Transformation

Mechanistic Elucidation of Nucleophilic Aromatic Substitution

The generally accepted mechanism for SNAr reactions, including the formation of 4-(2,4-dinitrophenyl)morpholine, is a two-step addition-elimination process. youtube.com

The reaction commences with the nucleophilic attack of morpholine (B109124) on the carbon atom of the 2,4-dinitrophenyl derivative that bears the leaving group (e.g., a halogen or a phenoxy group). youtube.comyoutube.com This initial addition step disrupts the aromaticity of the ring and leads to the formation of a high-energy, negatively charged intermediate. youtube.com This intermediate is often referred to as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final product, this compound. youtube.com This two-step sequence of addition followed by elimination is the defining characteristic of this reaction pathway. youtube.com

The presence of strong electron-withdrawing groups, such as the nitro groups at the ortho and para positions, is essential. masterorganicchemistry.comyoutube.com These groups delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating its formation. masterorganicchemistry.comyoutube.com

In the reaction between a secondary amine like morpholine and an activated aromatic substrate, the initially formed Meisenheimer-like intermediate is a zwitterion (a molecule with both a positive and a negative formal charge). The nitrogen atom of the morpholine moiety bears a positive charge, while the negative charge is delocalized over the aromatic ring and the nitro groups. rsc.org

The stability of this zwitterionic intermediate is a key factor influencing the reaction kinetics. The electron-withdrawing nitro groups play a pivotal role in stabilizing the negative charge through resonance. masterorganicchemistry.comwikipedia.org The stability of this intermediate can also be influenced by the solvent.

For the aminolysis of certain aryl carbonates, a stepwise mechanism through a zwitterionic tetrahedral intermediate (T±) has been proposed. researchgate.netresearchgate.net The stability of this intermediate can dictate the rate-determining step of the reaction. researchgate.net

In many SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is the slow, rate-determining step. masterorganicchemistry.comscribd.com The subsequent elimination of the leaving group to restore aromaticity is typically a faster process. masterorganicchemistry.com This is because the first step involves the disruption of the stable aromatic system, which requires a significant activation energy. youtube.com

However, the nature of the rate-determining step can change depending on the specific reactants and reaction conditions. For instance, in the aminolysis of some dinitrophenyl and trinitrophenyl thiolacetates, non-linear Brønsted-type plots suggest a change in the rate-limiting step from the formation to the breakdown of the tetrahedral intermediate as the basicity of the amine changes. rsc.org Similarly, studies on the aminolysis of methyl 4-nitrophenyl carbonate have shown a shift in the rate-determining step from formation to breakdown of the zwitterionic tetrahedral intermediate as the amine basicity decreases. researchgate.net

The reaction of morpholine with activated aromatic substrates can be subject to base catalysis. acs.orgrsc.org In these reactions, a base can enhance the rate of the reaction. One proposed mechanism for base catalysis involves the deprotonation of the zwitterionic intermediate by the base. This removes the positive charge on the nitrogen atom, forming a more stable anionic intermediate, which can then more readily expel the leaving group.

The reaction of morpholine with 2,4-dinitrophenyl phenyl ether has been shown to be base-catalyzed in various solvents, including dimethyl sulphoxide, acetonitrile (B52724), tetrahydrofuran, and ethyl acetate (B1210297). rsc.org The efficiency of the base catalysis can provide insights into the mechanism of the uncatalyzed decomposition of the intermediate. rsc.org In contrast, the reaction of morpholine with 1-chloro-2,4-dinitrobenzene (B32670) in ethyl acetate is not base-catalyzed. rsc.org This highlights that the role and necessity of a base can be dependent on the specific leaving group and solvent.

Quantitative Kinetic Investigations and Parameters

Kinetic studies provide quantitative data on reaction rates, which are essential for a detailed understanding of the reaction mechanism.

Pseudo-first-order conditions are often employed in kinetic studies, where the concentration of one reactant (usually the amine) is in large excess. researchgate.net This simplifies the rate law and allows for the determination of the pseudo-first-order rate constant (kobs). The second-order rate constant (kN) can then be obtained from the slope of a plot of kobs versus the concentration of the amine in excess. researchgate.net

The following table presents an example of rate constants determined for related nucleophilic aromatic substitution reactions.

| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (kN) | Reference |

| 2,4-Dinitrophenyl cinnamate (B1238496) + Primary amines | Water (20 mol% DMSO) | 25.0 ± 0.1 | Varies with amine | researchgate.net |

| Methyl 4-nitrophenyl carbonate + Secondary alicyclic amines | Aqueous solution | 25.0 | Varies with amine pKa | researchgate.net |

| 2,4-Dinitrophenyl 5-substituted-2-furoates + 4-Substituted phenoxides | 20 mol% DMSO (aq) | 25 | Varies with substituents | mdpi.com |

This table is for illustrative purposes and shows the type of data obtained from kinetic studies of related SNAr reactions. Specific rate constants for the reaction of morpholine with a particular 2,4-dinitrophenyl substrate would need to be determined experimentally under defined conditions.

Analysis of Activation Enthalpy (ΔH‡) and Activation Entropy (ΔS‡)

The thermodynamic parameters of activation, namely the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide crucial insights into the energy landscape and molecular ordering of the transition state during the formation of this compound. These parameters are typically determined by studying the temperature dependence of the reaction rate constant and applying the Eyring equation. researchgate.net

For nucleophilic aromatic substitution reactions, negative activation entropies are common, indicating a significant contribution from the ordering of solvent molecules around the developing charges in the transition state. oakwoodchemical.com The magnitude of these parameters can be influenced by the nature of the leaving group and the nucleophile.

Application of Hammett and Brønsted Correlations for Substituent Effects

The electronic effects of substituents on the aromatic ring of the substrate and the basicity of the nucleophile play a pivotal role in the kinetics of this compound formation. These effects are quantitatively assessed using Hammett and Brønsted correlations.

The Hammett equation , log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reaction (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.org The sign and magnitude of the ρ value provide information about the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. This is characteristic of nucleophilic aromatic substitution reactions where a negatively charged Meisenheimer complex is formed as an intermediate. nih.govlsu.edu For example, in the alkaline hydrolysis of substituted ethyl benzoates, a reaction that also proceeds through a charged intermediate, the reaction constant (ρ) is +2.498. wikipedia.org

The Brønsted equation , log(k) = βpKa + C, correlates the rate constant of a reaction with the pKa of a series of related nucleophiles. The Brønsted coefficient (βnuc) provides a measure of the degree of bond formation in the transition state. Studies on the reactions of 1-halo-2,4-dinitrobenzenes with a series of secondary amines, including cyclic amines, have yielded linear Brønsted plots. For the reactions of 1-chloro-, 1-bromo-, and 1-iodo-2,4-dinitrobenzene with secondary amines in both acetonitrile and water, the βnuc values are around 0.52. nih.gov This value suggests a moderate degree of N-C bond formation in the transition state. In contrast, the reaction of the more reactive 1-fluoro-2,4-dinitrobenzene (B121222) with secondary amines in acetonitrile shows a βnuc value of 1.00, indicating a more product-like transition state. nih.gov These findings highlight how the nature of the leaving group can significantly influence the transition state structure. researchgate.netnih.gov

Influence of Solvent on Reaction Mechanisms and Kinetics

The solvent in which the reaction is conducted exerts a profound influence on the reaction rate and can even alter the reaction mechanism. This is primarily due to the differential solvation of the reactants and the transition state.

Impact of Solvent Polarity and Dielectric Constant on Reactivity

The polarity and dielectric constant of the solvent are critical parameters that affect the rates of reactions involving charged or polar species. In the formation of this compound, the transition state is a highly polar, negatively charged Meisenheimer complex. lsu.edu Therefore, an increase in solvent polarity and dielectric constant is expected to stabilize this charged intermediate more than the neutral reactants, leading to a lower activation energy and an increased reaction rate.

While a specific data table for the reaction of a 2,4-dinitrophenyl derivative with morpholine across a range of solvents is not available in the provided search results, the general principle is well-established in the study of nucleophilic aromatic substitution reactions. The dielectric constants of common solvents vary widely, from non-polar solvents like cyclohexane (B81311) (ε = 2.02) to highly polar solvents like dimethyl sulfoxide (B87167) (ε = 46.68) and water (ε = 80.1). washington.eduresearchgate.net The significant rate acceleration observed for many SNAr reactions when moving to more polar solvents underscores the importance of transition state stabilization.

Effects of Preferential Solvation on Transition States

In binary solvent mixtures, the composition of the solvent in the immediate vicinity of a solute molecule, known as the solvation shell, can differ from the bulk solvent composition. This phenomenon, termed preferential solvation , can have a significant impact on reaction kinetics. The transition state, being a transient species, can also be preferentially solvated. nih.govmdpi.comresearchgate.net

The study of solvatochromic probes in binary solvent mixtures can provide insights into these preferential solvation effects. mdpi.comresearchgate.net For the reaction leading to this compound, if one solvent component in a binary mixture is a better hydrogen-bond donor or has a higher polarity, it may preferentially solvate the negatively charged and polar Meisenheimer complex. This selective solvation would further stabilize the transition state and accelerate the reaction. The extent of this effect would depend on the specific interactions between the solvents and the transition state.

Role of Hydrogen Bonding in Solute-Solvent Interactions

Hydrogen bonding between the solvent and the reactants or the transition state can significantly influence the reaction kinetics. Protic solvents, which can act as hydrogen-bond donors, can solvate the nitro groups of the 2,4-dinitrophenyl moiety and the developing negative charge on the Meisenheimer intermediate. This solvation can stabilize the transition state and thus increase the reaction rate. chemrxiv.orgzenodo.org

Theoretical and Computational Chemistry Studies

Application of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 4-(2,4-dinitrophenyl)morpholine and related systems. DFT calculations allow for the modeling of molecular geometries, reaction energies, and electronic properties with a favorable balance of computational cost and accuracy. mdpi.comresearchgate.net

The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between morpholine (B109124) and a 1-substituted-2,4-dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). rsc.org The potential energy surface (PES) for this type of reaction describes the energy of the system as a function of the geometric coordinates of the atoms involved. um.edu.mtuleth.ca By mapping the PES, chemists can identify the most energetically favorable reaction pathway.

The SNAr mechanism can be either a concerted, single-step process or a stepwise process involving the formation of a reactive intermediate. nih.gov For the reaction of morpholine with 1-halo-2,4-dinitrobenzene, a general mechanism involves the nucleophilic attack of morpholine on the electrophilic carbon of the benzene (B151609) ring, leading to the formation of an intermediate, followed by the departure of the leaving group. rsc.org The path of least potential energy on the PES, known as the reaction coordinate, connects the reactants, transition states, intermediates, and products. um.edu.mt Computational studies, such as those using the M06-2x functional, have been employed to optimize the structures of stationary points along this pathway, including the transition state. rsc.org

Table 1: Key Features of Potential Energy Surfaces in SNAr Reactions

| Feature | Description | Relevance to this compound Formation |

| Reactants Valley | The region of the PES corresponding to the starting materials (e.g., morpholine and 1-fluoro-2,4-dinitrobenzene). | Represents the initial state of the system before reaction. |

| Saddle Point (Transition State) | A maximum along the reaction coordinate but a minimum in all other directions. uleth.ca | Represents the highest energy barrier that must be overcome for the reaction to proceed. |

| Intermediate Well | A local minimum on the PES between two transition states. | Corresponds to the formation of a Meisenheimer or zwitterionic intermediate. |

| Products Valley | The region of the PES corresponding to the final products (this compound and the displaced leaving group). | Represents the final, stable state of the system after the reaction is complete. |

This table provides a generalized overview of PES features relevant to the formation of this compound.

The transition state (TS) is a critical point on the potential energy surface that determines the reaction rate. nih.gov For the SNAr reaction leading to this compound, the TS structure involves the partial formation of the new nitrogen-carbon bond and partial breaking of the carbon-leaving group bond. rsc.org DFT calculations can elucidate the geometry and electronic nature of this fleeting species.

Molecular electrostatic potential (MEP) analysis of the transition state can identify regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding solvent effects. rsc.org In the reaction between FDNB and morpholine, the TS structure (TS1F) has been optimized, and its Cartesian coordinates and energies have been calculated. rsc.org Intramolecular interactions within the transition state, such as hydrogen bonding, can significantly influence the reaction's selectivity and rate. rsc.orgscirp.org For instance, in the reactions of certain dinitrobenzene derivatives, low activation enthalpies and highly negative activation entropies are attributed to intramolecular hydrogen bonding with the ammonio hydrogen in the transition state. scirp.orgresearchgate.net This stabilization of the activated complex can depend on the solvent environment. scirp.org

The negative charge introduced by the nucleophile is delocalized across the aromatic ring, particularly onto the electron-withdrawing nitro groups. scirp.orgresearchgate.net This charge delocalization is crucial for stabilizing the reactive intermediate. scirp.org Quantum chemical calculations can quantify this delocalization by analyzing the charge distribution in the intermediate. The stability of the zwitterionic intermediate, and thus the reaction rate, is highly dependent on the solvent and the specific nature of the reactants. scirp.orgresearchgate.net The more efficient the delocalization of the negative charge, the more stable the intermediate, which can influence whether the formation of the intermediate or the departure of the leaving group is the rate-limiting step. scirp.org

Quantum Chemical Modeling of Compound Reactivity and Stability

Quantum chemical modeling provides a framework for understanding the intrinsic reactivity and stability of this compound. chimicatechnoacta.ru Parameters derived from these calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental in describing the molecule's electronic behavior. researchgate.netchimicatechnoacta.ru

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating electron transfer. researchgate.net These frontier orbitals are central to understanding how the molecule interacts with other chemical species. chimicatechnoacta.ru

Furthermore, DFT can be used to calculate various reactivity descriptors. For example, Fukui functions can be calculated to predict sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net These theoretical tools allow for a detailed analysis of the relationship between the molecular structure of this compound and its chemical behavior. researchgate.net The stability of the compound can also be assessed by calculating thermodynamic parameters, which can be correlated with experimental findings. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2,4 Dinitrophenyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within the molecule.

The ¹H NMR spectrum of 4-(2,4-Dinitrophenyl)morpholine provides distinct signals for the protons on the morpholine (B109124) ring and the dinitrophenyl group. In a study using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the chemical shifts (δ) were observed as follows. nih.gov

The protons of the morpholine ring appear as two triplets. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are found at approximately 3.27 ppm. nih.gov The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are shifted further downfield to around 3.70 ppm due to the deshielding effect of the electronegative oxygen atom. nih.gov

The aromatic protons on the dinitrophenyl ring show a characteristic splitting pattern. A doublet for the proton at the C-6 position (H-6) appears at 7.42 ppm. The proton at the C-5 position (H-5) is observed as a doublet of doublets at 8.28 ppm, and the proton at the C-3 position (H-3) is a doublet at 8.61 ppm. nih.gov The significant downfield shift of these aromatic protons is due to the strong electron-withdrawing nature of the two nitro groups.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

| Morpholine N-CH₂ | 3.27 | Triplet (t) | 4H |

| Morpholine O-CH₂ | 3.70 | Triplet (t) | 4H |

| Aromatic H-6 | 7.42 | Doublet (d) | 1H |

| Aromatic H-5 | 8.28 | Doublet of Doublets (dd) | 1H |

| Aromatic H-3 | 8.61 | Doublet (d) | 1H |

| Solvent: CDCl₃, Frequency: 400 MHz. nih.gov |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, the spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows distinct signals for the aliphatic carbons of the morpholine ring and the aromatic carbons of the dinitrophenyl group. nih.gov

The carbon atoms of the morpholine ring adjacent to the nitrogen (N-CH₂) resonate at approximately 50.7 ppm. nih.gov The carbons adjacent to the oxygen atom (O-CH₂) appear further downfield at around 66.0 ppm. nih.gov

The six carbons of the aromatic ring are observed between 120.5 and 149.2 ppm. The signals at 120.5 ppm, 123.9 ppm, and 128.6 ppm correspond to the carbons bearing hydrogen atoms (C-6, C-5, and C-3). nih.gov The carbons attached to the nitro groups (C-2 and C-4) and the carbon attached to the morpholine nitrogen (C-1) are found at 137.4 ppm, 137.7 ppm, and 149.2 ppm. nih.gov These are typically quaternary carbons and may show lower intensity in the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Morpholine N-C H₂ | 50.7 |

| Morpholine O-C H₂ | 66.0 |

| Aromatic C-H (C-6) | 120.5 |

| Aromatic C-H (C-3) | 123.9 |

| Aromatic C-H (C-5) | 128.6 |

| Aromatic C-NO₂ (C-2) | 137.4 |

| Aromatic C-NO₂ (C-4) | 137.7 |

| Aromatic C-N (C-1) | 149.2 |

| Solvent: DMSO-d₆, Frequency: 100.6 MHz. nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent bands are associated with the nitro groups (NO₂). Strong asymmetric and symmetric stretching vibrations for aromatic nitro compounds typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. The aromatic ring itself will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The morpholine moiety contributes signals from C-H aliphatic stretching just below 3000 cm⁻¹. Crucially, the C-O-C ether linkage exhibits a strong C-O stretching band, typically in the 1100-1150 cm⁻¹ range. The C-N stretching vibration of the aryl-amine bond is expected in the 1260-1360 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Aromatic Nitro (NO₂) | Symmetric Stretching | 1335 - 1365 |

| Aryl C-N | Stretching | 1260 - 1360 |

| Ether C-O-C | Stretching | 1100 - 1150 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level. The formation of this compound is a known derivatization method for the detection of morpholine by GC-MS.

In a GC-MS analysis, this compound would first be separated on a GC column. Upon entering the mass spectrometer and undergoing ionization (typically by electron impact), it would produce a molecular ion peak [M]⁺. Given the nominal molecular weight of 253.21 g/mol , a prominent peak at m/z 253 would be expected.

The subsequent fragmentation pattern would provide structural confirmation. Likely fragmentation pathways would involve the loss of one or both nitro groups (loss of NO₂, 46 Da) and cleavage of the morpholine ring. The fragmentation of N-(2,4-dinitrophenyl)amino acids has been shown to involve complex rearrangements and eliminations related to the nitro groups, suggesting that the fragmentation of this compound could also involve intricate pathways. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₁₀H₁₁N₃O₄), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This high-precision measurement is invaluable for unequivocally confirming the identity of the compound in complex samples or when verifying the outcome of a chemical synthesis. While specific experimental data for this compound is not widely published, the application of HRMS would be a standard procedure for its definitive characterization.

Spectrophotometric Analyses for Kinetic Measurements (UV-Vis)

UV-Visible spectrophotometry is a primary tool for conducting kinetic studies on the formation of this compound. This technique is particularly suited for monitoring the progress of nucleophilic aromatic substitution reactions in real-time, where morpholine acts as the nucleophile attacking an activated aromatic substrate, such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) or 2,4-dinitrochlorobenzene (DNCB).

The formation of the product, this compound, results in the appearance of a distinct chromophore that absorbs light in the visible region of the spectrum. Kinetic runs are typically performed by monitoring the increase in absorbance at a specific wavelength, often around 400 nm or 450 nm, which corresponds to the product's maximum absorbance (λmax). sapub.orgsapub.org The reactions are generally conducted under pseudo-first-order conditions, with the concentration of morpholine being significantly higher than that of the dinitrophenyl substrate. sapub.orgsapub.orgkoreascience.kracs.org This allows for the determination of pseudo-first-order rate constants (kobsd) from the linear relationship described by the equation ln(A∞ − At) = -kobsdt + C, where A∞ is the final absorbance and At is the absorbance at time t. koreascience.kr

The second-order rate constant (kN) for the aminolysis reaction can then be calculated from the slope of a plot of kobsd versus the amine concentration. acs.org These kinetic studies, performed in various solvents and at different temperatures, provide deep insights into the reaction mechanism, including the stability of the zwitterionic intermediate and the nature of the rate-determining step. oup.comscispace.com For instance, the reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with morpholine in solvents like methanol (B129727) and acetonitrile (B52724) proceeds via an uncatalyzed mechanism where the departure of the leaving group is the rate-limiting step. scispace.com

The data gathered from these spectrophotometric analyses are crucial for constructing Brønsted-type plots and calculating activation parameters (ΔH# and ΔS#), which further elucidate the mechanistic pathways of nucleophilic aromatic substitution. oup.comscispace.com

| Substrate | Nucleophile | Solvent | Temp (°C) | k_2 (l·mol⁻¹·s⁻¹) | Source |

| 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene | Morpholine | Methanol | 25 | 0.057 | scispace.com |

| 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene | Morpholine | Acetonitrile | 25 | 0.138 | scispace.com |

| 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene | Morpholine | Toluene (B28343) | 25 | 0.003 | scispace.com |

| O,O-diethyl O-(2,4-dinitrophenyl) phosphate | Morpholine | [Bmim]BF₄ | 25 | 0.00187 | rsc.org |

| 2,4-Dinitrophenyl Benzoate | Morpholine | 80% H₂O/20% DMSO | 25 | 1.92 | koreascience.kr |

Chromatographic Separation Techniques for Analysis

Chromatography is an essential analytical tool for the separation, identification, and quantification of this compound, particularly from complex reaction mixtures. Both gas and liquid chromatography offer distinct advantages for its analysis. These methods are often employed after a derivatization step where morpholine is reacted with a suitable reagent to form the more easily detectable this compound.

Gas chromatography can be utilized for the analysis of this compound, although it is often considered less ideal than liquid chromatography due to the compound's relatively high boiling point and potential for thermal degradation. longdom.org The direct GC analysis of underivatized amines like morpholine can be problematic, leading to tailed elution peaks and poor sensitivity due to their polarity. researchgate.net

To overcome these issues, morpholine is often converted into a more volatile and thermally stable derivative. The derivatization of morpholine with 2,4-dinitrofluorobenzene (DNFB) to form this compound allows for analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov This derivatization enhances sensitivity; however, the stability of the resulting compound can be a concern. nih.gov An alternative, more stable derivative for GC-MS analysis of morpholine is N-nitrosomorpholine. nih.govmdpi.com

When analyzing dinitrophenyl derivatives, optimization of GC conditions, such as the injector temperature, is critical to minimize thermal decomposition. researchgate.net A typical GC-MS system for such an analysis would involve a capillary column (e.g., Rtx-5MS) and an electron ionization (EI) source. plos.org

| Analyte/Derivative | Column | Carrier Gas | Temperatures | Detector | Key Findings | Source |

| Morpholine (as N-nitrosomorpholine derivative) | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Helium | Oven: 40°C (2 min), ramp to 180°C, then to 230°C. Injector: 230°C | MS | LOD: 7.3 µg·L⁻¹, LOQ: 24.4 µg·L⁻¹ | nih.gov |

| Various bioactive compounds (including a dinitrophenylhydrazine derivative) | Rtx-5MS (30 m x 0.25 mm, 0.25 µm) | Helium (1.0 mL/min) | Oven: Programmed from 60 to 300°C. Injector: 290°C. | MS | Identification of various compounds based on mass spectra. | plos.org |

| Morpholine (as N-nitrosomorpholine derivative) | DB-WAX (30 m x 0.25 mm, 0.25 µm) | Helium (1 mL/min) | Oven: 50°C (2 min), ramp to 220°C. Injector: 230°C | MS | Method validated for apple and orange matrices. | mdpi.com |

Liquid chromatography, especially high-performance liquid chromatography (HPLC), is the most common and robust technique for the analysis of this compound and related dinitrophenyl derivatives. longdom.org HPLC avoids the high temperatures of GC, thus preventing thermal degradation of the analyte.

The standard method involves derivatizing a sample containing morpholine with a reagent like DNFB or DNCB, followed by HPLC analysis. sfu.ca The resulting this compound is well-suited for reverse-phase HPLC, typically using a C18 column. researchgate.net Separation is achieved with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.netepa.gov

Detection is most commonly performed using an ultraviolet/visible (UV-Vis) or diode array detector (DAD), set to a wavelength between 360 nm and 370 nm, where the dinitrophenyl chromophore exhibits strong absorbance. sfu.caepa.gov For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). acs.orgnih.gov Analysis by LC-MS often utilizes negative ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), where the base peak in the mass spectrum is frequently the deprotonated molecular ion [M-H]⁻. longdom.orgacs.orgnih.gov

| Analyte/Derivative | Column | Mobile Phase | Detector | Key Findings | Source |

| Dinitrophenyl derivatives of glyphosate (B1671968) and AMPA | Brownlee MPLC-C18 | Acetonitrile/Water/Acetic Acid | UV (370 nm) | Method developed for derivatized amino acids. | sfu.ca |

| Carbonyl-DNPH derivatives | Zorbax ODS (25 cm x 4.6 mm) | Acetonitrile/Water gradient | UV (360 nm) | EPA method for carbonyl compounds. | epa.gov |

| Muscone-DNPH derivative | Alltima C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water | UV (365 nm) | LOD: 0.005 µg•mL⁻¹, LOQ: 0.04 µg•mL⁻¹ | researchgate.net |

| Acetone-DNPH derivative | Intersil WP300 C18 (150 mm x 2.1 mm, 5 µm) | Acetonitrile/Water (4/6) | LC/MS/MS (ESI Negative) | Successful quantification of acetone (B3395972) in wastewater. | longdom.org |

Synthetic Applications and Chemical Transformations of 4 2,4 Dinitrophenyl Morpholine

Role as a Key Synthetic Intermediate and Building Block in Organic Chemistry

4-(2,4-Dinitrophenyl)morpholine and its closely related analogues have been identified as pivotal intermediates in the synthesis of biologically active compounds. The morpholine (B109124) heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. sci-hub.se The dinitrophenyl group, in turn, can be chemically manipulated to introduce further complexity or can act as a handle for creating elaborate molecular architectures.

A notable example is the use of (morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone, a derivative of the dinitrophenyl morpholine scaffold, as a key intermediate in the development of novel antibacterial drugs. google.com This underscores the utility of dinitrophenyl-morpholine-based structures as foundational elements for constructing medicinally relevant molecules. The presence of the morpholine ring can impart desirable properties such as increased solubility and metabolic stability, while the dinitrophenyl moiety offers a reactive site for further synthetic elaboration. sci-hub.seacs.org

Design and Synthesis of Novel Morpholine-Containing Heterocycles

The structure of this compound makes it an ideal precursor for the synthesis of novel and complex heterocyclic systems that incorporate the morpholine unit. The electron-withdrawing nature of the dinitrophenyl ring activates the molecule towards certain transformations, enabling the construction of fused ring systems that are otherwise challenging to access.

A significant application of this compound is in the synthesis of condensed, tricyclic morpholine derivatives. nih.govgoogle.com One effective strategy is reductive heterocyclization. This approach leverages the reactivity of the nitro groups on the phenyl ring to construct new heterocyclic rings fused to the original aromatic core.

Specifically, the reduction of N-(2,4-dinitrophenyl)morpholine using a reducing agent like tin(II) chloride in an acidic medium can lead to the formation of condensed 3,4-dihydro-1H-benzo google.comrsc.orgimidazo[2,1-c] rsc.orgoxazines. nih.govgoogle.com This transformation involves the reduction of one of the nitro groups to an amine, which then participates in an intramolecular cyclization. This method provides a direct route to complex, polycyclic systems containing a morpholine moiety, which are of interest for their potential biological activities. nih.govgoogle.com

Table 1: Reductive Heterocyclization of N-(2,4-Dinitrophenyl)morpholine

| Reactant | Reducing Agent | Solvent | Temperature | Product | Reference |

| N-(2,4-Dinitrophenyl)morpholine | Tin(II) chloride | Isopropyl alcohol / Hydrochloric acid | 60 °C | Mixture including 3,4-dihydro-1H-benzo google.comrsc.orgimidazo[2,1-c] rsc.orgoxazine derivatives | nih.gov |

Derivatization Strategies of the Dinitrophenyl and Morpholine Moieties

The chemical versatility of this compound is further demonstrated by the array of possible modifications to both the dinitrophenyl group and the morpholine ring. These derivatizations allow for the fine-tuning of the molecule's properties and the introduction of new functional groups.

The dinitrophenyl group is rich in reactive sites, with the two nitro groups being the primary targets for chemical modification. The most common transformation is the reduction of the nitro groups to amino groups. This conversion dramatically alters the electronic properties of the aromatic ring and introduces nucleophilic sites for further functionalization.

The reduction of N-(2,4-dinitrophenyl)morpholine with tin(II) chloride in hydrochloric acid results in a mixture of products, including those where the nitro groups have been reduced and the molecule has undergone heterocyclization. nih.gov This highlights that the reduction of the nitro groups is a key step in the formation of more complex heterocyclic structures.

Another approach to modifying the dinitrophenyl moiety involves nucleophilic aromatic substitution, where a nucleophile displaces one of the nitro groups or a halogen atom if present on the ring. For instance, the synthesis of N'-(2,4-dinitrophenyl)-4-thiomorpholin-4-ylbenzohydrazide is achieved by reacting 1-chloro-2,4-dinitrobenzene (B32670) with a hydrazide, demonstrating the susceptibility of the dinitrophenyl ring to nucleophilic attack. rsc.org

Table 2: Representative Modifications of the Dinitrophenyl Group

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

| N-(2,4-Dinitrophenyl)morpholine | Tin(II) chloride, HCl | Reduction / Heterocyclization | Condensed benzimidazoxazines | nih.gov |

| 1-Chloro-2,4-dinitrobenzene | 4-Thiomorpholin-4-ylbenzohydrazide, K₂CO₃ | Nucleophilic Aromatic Substitution | N'-(2,4-dinitrophenyl)hydrazide derivative | rsc.org |

The morpholine ring in this compound, while generally stable, can also be chemically modified. These modifications can range from functionalization of the carbon atoms of the ring to complete ring-opening reactions.

A modern and powerful method for the functionalization of the morpholine ring is through photoredox-catalyzed α-amino C-H arylation. This technique allows for the direct formation of a carbon-carbon bond at the position adjacent to the nitrogen atom. For N-aryl morpholines, this reaction can be carried out under mild conditions using an iridium-based photocatalyst, leading to the introduction of an aryl group onto the morpholine ring. nih.gov Given that the 2,4-dinitrophenyl group is an N-aryl substituent, this methodology is highly applicable for the derivatization of this compound.

Another significant transformation is the oxidative ring-opening of the morpholine moiety. For N-aryl morpholines, this can be achieved using visible light and oxygen as a mild oxidant, leading to the cleavage of a C-C bond within the morpholine ring. This reaction provides a pathway to acyclic structures from the cyclic precursor. Furthermore, ring-opening of morpholine-2,5-dione (B184730) derivatives can be initiated by organotin compounds, indicating that the morpholine ring system can be susceptible to cleavage under specific catalytic conditions.

Coordination Chemistry Investigations Involving 2,4 Dinitrophenyl Amine Ligands

Complexation Behavior of Analogous Dinitrophenyl-Substituted Ligands

A significant body of research exists on the coordination behavior of ligands analogous to 4-(2,4-dinitrophenyl)morpholine, particularly those derived from 2,4-dinitrophenylhydrazine (B122626). These studies reveal a rich coordination chemistry, with the ligands typically acting as bidentate or tridentate agents, bonding to various transition metals.

The most common ligands in this family are Schiff bases, formed by the condensation of 2,4-dinitrophenylhydrazine with aldehydes or ketones. saudijournals.comfudutsinma.edu.ng These Schiff base ligands coordinate to metal ions primarily through the azomethine nitrogen atom and a deprotonated phenolic oxygen atom (if present in the aldehyde/ketone precursor). fudutsinma.edu.ngunn.edu.ngfud.edu.ng The amino nitrogen of the original hydrazine (B178648) group can also participate in coordination. researchgate.netmdpi.com

Studies on metal complexes with these ligands have established that they form stable complexes with a range of divalent and trivalent metal ions, including Cobalt(II), Nickel(II), Copper(II), Manganese(II), Zinc(II), Iron(II), and Chromium(III). fudutsinma.edu.ngresearchgate.netchemijournal.com The resulting complexes are often non-electrolytes and exhibit specific geometries, most commonly octahedral or square planar. chemijournal.combohrium.comkccollege.ac.in The stoichiometry is frequently found to be in a 1:2 metal-to-ligand ratio. fud.edu.ngchemijournal.com

The formation of these complexes is confirmed through various analytical techniques. Infrared (IR) spectroscopy is crucial, as a shift in the vibrational frequency of the azomethine (C=N) group to a lower wavenumber upon complexation indicates the involvement of the azomethine nitrogen in bonding to the metal ion. unn.edu.ngmdpi.com Similarly, changes in the N-H stretching frequency can signify coordination via the amine nitrogen. mdpi.com Electronic spectra (UV-Vis) and magnetic susceptibility measurements help in determining the geometry of the complexes. mdpi.comchemijournal.com

The research findings on several analogous dinitrophenyl-substituted ligands are summarized in the table below.

| Ligand Type | Metal Ions | Coordination Mode & Geometry | Key Research Findings | Reference |

|---|---|---|---|---|

| Schiff base of Salicylaldehyde and 2,4-Dinitrophenylhydrazine | Co(II), Mn(II), Ni(II), Cu(II), Fe(II), Zn(II) | Bidentate (Azomethine N, Phenolic O); Octahedral | Complexes are non-electrolytes with a 1:2 metal-ligand ratio. Coordination confirmed by shifts in IR spectra. | fudutsinma.edu.ngunn.edu.ng |

| Schiff base of Benzaldehyde and 2,4-Dinitrophenylhydrazine | Co(II), Ni(II) | Coordination via azomethine nitrogen. | Complexes showed greater antibacterial activity than the free ligand. | saudijournals.com |

| (N-Carboxymethyl-N-2,4-dinitrophenyl-hydrazino)-acetic acid (CPA) | Mn(II), Pb(II), Zn(II), Cr(III) | Bidentate/Tridentate (Hydrazine N, Carboxylate O); Octahedral | The ligand CPA behaves as a bidentate or tridentate chelating agent. | researchgate.net |

| 2,4-dinitrophenylhydrazone derivatives of Acylpyrazolone | Ni(II), Cu(II) | Bidentate; Octahedral | Metal complexes exhibited enhanced antioxidant activity compared to the free ligand. | bohrium.com |

| 2,4-dinitrophenylhydrazine dithiocarbamate | Fe(II), Co(II), Ni(II), Zn(II) | Square Planar or Octahedral | Formation of both mononuclear and binuclear complexes was observed. | bohrium.com |

| Mixed ligand complexes with 2,4-Dinitrophenylhydrazine and Thiocyanate | Co(II), Ni(II) | Octahedral | Coordination occurs through the amino nitrogen of the hydrazine moiety. The complexes are non-electrolytic. | mdpi.com |

Potential for this compound to Act as a Ligand in Metal Complexes

While direct studies on the complexation of this compound are not extensively reported, its molecular structure suggests a clear potential for it to act as a ligand in metal complexes. The molecule possesses several potential coordination sites that could interact with a metal center.

The primary potential donor atom is the nitrogen atom of the morpholine (B109124) ring. As a tertiary amine, this nitrogen has a lone pair of electrons available for donation to a metal ion, forming a coordinate bond. The oxygen atom of the morpholine ring also possesses lone pairs and could potentially participate in coordination, possibly allowing the ligand to act in a bidentate fashion, although this is generally less favorable for morpholine itself compared to its nitrogen.

Furthermore, the two nitro groups (NO₂) on the phenyl ring contain oxygen atoms with lone pairs. These groups could also, in principle, coordinate to a metal ion. However, the strong electron-withdrawing nature of the nitro groups significantly reduces the electron density on the phenyl ring and, by extension, on the morpholine nitrogen. This inductive effect would decrease the basicity and donor strength of the nitrogen atom compared to an unsubstituted N-phenylmorpholine, potentially leading to weaker metal-ligand bonds.

Evidence for the interaction of this compound with metal species comes from studies on its chemical reduction. For instance, the reduction of N-(2,4-dinitrophenyl)morpholine using tin(II) chloride in an acidic medium has been reported. jraic.com This reaction, while aimed at synthesizing other heterocyclic systems, inherently involves an interaction between the organic molecule and the tin(II) metal salt, demonstrating its reactivity towards metal species. jraic.com

Based on its structure and by analogy with other dinitrophenyl-amine compounds, this compound is expected to act as a monodentate ligand, coordinating primarily through the morpholine nitrogen.

| Potential Coordination Site | Atom | Rationale for Coordination Potential |

|---|---|---|

| Morpholine Nitrogen | N | Primary donor site; possesses a lone pair of electrons characteristic of a tertiary amine. |

| Morpholine Oxygen | O | Secondary potential donor site; possesses lone pairs, but is generally a weaker donor than the nitrogen. |

| Nitro Group Oxygens | O | Possible but less likely donor sites; possess lone pairs but are part of a strong electron-withdrawing group. |

Q & A

Q. What are the optimized synthetic routes for 4-(2,4-dinitrophenyl)morpholine, and how can purity be validated experimentally?

The compound is synthesized via nucleophilic aromatic substitution by reacting 2,4-dinitrochlorobenzene with morpholine in absolute methanol under reflux for 5 hours, yielding 70% as yellow crystals after crystallization (benzene-petroleum ether). Purity is validated using TLC (1:9 ethyl acetate:n-hexane) and UV-Vis spectroscopy, with distinct λmax values in acetonitrile (375 nm), methanol (372 nm), and toluene (372 nm) .

Q. How can UV-Vis spectroscopy be utilized to monitor reactions involving this compound?

The strong absorbance of the 2,4-dinitrophenyl chromophore at ~370–445 nm allows real-time reaction monitoring. For example, hydrazine derivatives formed via nucleophilic substitution can be tracked spectrophotometrically, as demonstrated in analogous systems with 2,4-dinitrophenyl sulfides .

Q. What precautions are necessary for handling this compound in laboratory settings?

Avoid inhalation/contact with dust, use PPE (gloves, goggles), and ensure adequate ventilation. Contaminated materials should be incinerated with scrubbers to prevent environmental release. Stability data indicate no extreme hazards under standard storage conditions (dry, room temperature) .

Advanced Research Questions

Q. What mechanistic insights explain the base-catalyzed hydrolysis of this compound?

Hydrolysis proceeds via a two-step mechanism: (1) hydroxide ion attack at the electron-deficient aromatic ring, forming a Meisenheimer complex, and (2) elimination of morpholine. The reaction is second-order in hydroxide concentration, with the amine acting as a leaving group. Kinetic studies show acceleration by amine participation in transition-state stabilization .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately model the electron-withdrawing effects of nitro groups and the morpholine ring’s conformational flexibility. Computational studies can predict UV-Vis spectra, charge distribution, and reactivity toward nucleophiles, aiding experimental design .

Q. What role does this compound play in designing enzyme activity probes or inhibitors?

The 2,4-dinitrophenyl group serves as a chromogenic/fluorogenic quencher in Förster resonance energy transfer (FRET) substrates. For example, it pairs with anthraniloyl donors to create protease-sensitive probes, enabling kinetic analysis of enzymatic cleavage .

Methodological Guidance

- Synthesis Optimization: Vary solvent polarity (e.g., DMF vs. methanol) to assess reaction rate/yield trade-offs.

- Computational Modeling: Use Gaussian or ORCA software with B3LYP/6-31G* basis sets for geometry optimization and TD-DFT for spectral predictions .

- Kinetic Analysis: Employ stopped-flow spectrophotometry to capture rapid intermediate formation during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.